4-Bromo-D-phenylalanine
Description
Significance of Unnatural Amino Acids in Expanding Biological Repertoires
Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are not among the 20 common amino acids encoded by the standard genetic code. bitesizebio.comnih.gov Their integration into proteins is a powerful tool in chemical biology and biotechnology, offering a way to expand the chemical and functional diversity of these essential biomolecules. portlandpress.com By incorporating UAAs with unique side chains, researchers can introduce novel functionalities into proteins, such as fluorescent probes, post-translational modifications, and photo-crosslinkers. acs.orgnih.gov This expansion of the genetic code allows for the site-specific modification of proteins, enabling detailed studies of protein structure and function, the development of new therapeutic agents, and the engineering of proteins with enhanced stability or catalytic activity. nih.govrsc.orgportlandpress.com The ability to genetically encode UAAs in various organisms, including bacteria, yeast, and mammalian cells, has revolutionized protein engineering and synthetic biology. nih.gov
The process of incorporating UAAs into proteins often involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the endogenous amino acids or tRNAs. acs.org This engineered system recognizes a unique codon, often a repurposed stop codon like the amber codon (UAG), to direct the insertion of the UAA at a specific site within the protein sequence. portlandpress.comfrontiersin.org This technique has been instrumental in creating proteins with novel properties for a wide range of applications, from basic research to the development of new biomaterials and pharmaceuticals. nih.govfrontiersin.org
Rationale for Bromine Substitution in Phenylalanine Analogues
The introduction of halogen atoms, such as bromine, into the side chains of amino acids is a key strategy in medicinal chemistry and protein engineering. mdpi.comump.edu.pl Halogenation can significantly alter the physicochemical properties of an amino acid, including its size, lipophilicity, and electronic character. mdpi.comrsc.org These changes can, in turn, influence the structure, stability, and function of peptides and proteins into which the halogenated amino acid is incorporated. mdpi.comnih.gov
Specifically, the substitution of a hydrogen atom with a bromine atom on the phenyl ring of phenylalanine creates a brominated analogue with distinct properties. Bromine is a large, polarizable atom that can participate in halogen bonding, a type of non-covalent interaction that can contribute to molecular recognition and protein stability. ump.edu.placs.org The introduction of bromine can also increase the hydrophobicity of the amino acid side chain, which may enhance its interaction with other hydrophobic residues or lipid membranes. nih.govresearchgate.net In the context of drug design, bromination has been shown to improve the therapeutic activity and metabolic stability of various compounds. ump.edu.pl For example, incorporating brominated phenylalanine into peptides has been demonstrated to enhance their antibacterial activity. nih.gov The heavy atom effect of bromine is also useful in structural biology, particularly in X-ray crystallography, where it can aid in solving the phase problem.
Historical Context of D-Amino Acid Applications in Research
For a long time, it was believed that life was based almost exclusively on L-amino acids, the stereoisomers that make up the vast majority of proteins. nih.govtandfonline.com The discovery of D-amino acids, the mirror images of L-amino acids, in the cell walls of bacteria in the early 20th century was initially considered an anomaly. numberanalytics.com These D-amino acids, particularly D-alanine and D-glutamate, are crucial components of peptidoglycan, the polymer that forms the bacterial cell wall, providing structural integrity and resistance to degradation by proteases that typically recognize L-amino acids. tandfonline.comnumberanalytics.comfrontiersin.org
Over time, research has revealed that D-amino acids are not just confined to microorganisms but are also found in higher organisms, including mammals, where they perform important physiological roles. nih.govfrontiersin.orgthieme-connect.com For instance, D-serine and D-aspartate act as neurotransmitters in the brain, modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for learning and memory. numberanalytics.comnih.govmdpi.com The presence and function of D-amino acids in various biological systems have challenged the long-held dogma of L-amino acid exclusivity. numberanalytics.com
In biomedical research, D-amino acids and their derivatives have found numerous applications. nih.govnih.gov The substitution of L-amino acids with their D-counterparts in therapeutic peptides can significantly increase their stability against enzymatic degradation, prolonging their half-life in the body. nih.gov D-amino acids are also being investigated for their potential in treating a range of conditions, including schizophrenia and bacterial infections, and as biomarkers for certain diseases. nih.govmdpi.com Their unique properties continue to make them a subject of intense scientific investigation.
Asymmetric Synthesis Approaches
Asymmetric synthesis is critical for producing single-enantiomer compounds like 4-Bromo-D-phenylalanine. Chemoenzymatic routes, which combine chemical and enzymatic steps, are particularly powerful for achieving high enantiopurity. ucl.ac.uk
Enzymes, as chiral catalysts, provide exceptional stereoselectivity in the synthesis of D-amino acids. Various biocatalytic strategies have been developed, including kinetic resolution, deracemization, and asymmetric synthesis from prochiral precursors. These methods leverage the specific activities of enzymes like hydrolases, oxidases, and dehydrogenases.
Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For the production of this compound, this would involve the resolution of racemic N-acyl-4-bromophenylalanine.
In a typical EKR process, an enzyme such as an acylase or a lipase (B570770) would selectively hydrolyze the N-acyl group of the L-enantiomer (N-acyl-4-bromo-L-phenylalanine) at a much faster rate than the D-enantiomer. This difference in reaction rates allows for the separation of the resulting free L-amino acid from the unreacted N-acyl-4-Bromo-D-phenylalanine. The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is limited to 50%. mdpi.com While specific examples detailing the EKR of 4-bromo-DL-phenylalanine are not prevalent, the principle is a foundational concept in chemoenzymatic synthesis. The unreacted N-acyl-4-Bromo-D-phenylalanine can then be isolated and deprotected to yield the final product.
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of traditional kinetic resolution. wikipedia.org In DKR, the enzymatic resolution is coupled with an in situ racemization of the starting material. This continuous racemization of the slower-reacting enantiomer into the faster-reacting one allows for a theoretical yield of up to 100% of a single, desired enantiomer. wikipedia.orgprinceton.edu
For the synthesis of a D-amino acid derivative, a DKR process would involve the selective reaction of the D-enantiomer from a racemic mixture, while the remaining L-enantiomer is continuously converted back into the D-enantiomer. A study on the synthesis of an intermediate for the drug Lifitegrast demonstrated a highly efficient DKR of 3-bromo-dl-phenylalanine ethyl ester. acs.org This process utilized the protease Alcalase for the enantioselective hydrolysis of the L-ester, coupled with a chemical racemization agent. A similar strategy could be envisioned for the 4-bromo analogue, where a D-selective enzyme would be paired with a racemization catalyst to convert a racemic ester of 4-bromophenylalanine entirely into this compound. The key to a successful DKR is the compatibility of the enzyme-catalyzed resolution and the racemization process. princeton.edu
| Parameter | Description | Significance for this compound Synthesis |
|---|---|---|
| Enzyme Selectivity | Enzyme preferentially transforms one enantiomer (e.g., D-selective hydrolase). | Crucial for achieving high enantiomeric excess (>99% e.e.) of the D-product. |
| Racemization Catalyst | Converts the non-reactive L-enantiomer back into the racemic mixture. | Enables the theoretical yield to approach 100%. Must not deactivate the enzyme. |
| Reaction Conditions | Solvent, pH, and temperature must be compatible with both the enzyme and the racemization catalyst. | Optimizing conditions prevents enzyme denaturation and ensures efficient racemization. |
| Substrate Form | Often an ester or N-acylated derivative of the amino acid (e.g., N-acetyl-4-bromo-dl-phenylalanine). | The choice of substrate affects enzyme activity and the ease of racemization. |
One of the most direct methods for synthesizing D-amino acids is the asymmetric reductive amination of a prochiral α-keto acid precursor. researchgate.net For this compound, the corresponding precursor is 4-bromophenylpyruvic acid. This reaction is catalyzed by D-amino acid dehydrogenases (D-AADHs), which stereoselectively introduce an amino group. frontiersin.orgnih.gov
Engineered D-AADHs have been successfully used for the synthesis of various D-amino acids, including D-4-Br-phenylalanine. nih.gov These enzymes utilize a cofactor, typically NADPH or NADH, as a hydride source for the reduction. wikipedia.org To make the process economically viable, a cofactor regeneration system is often employed, such as using glucose dehydrogenase (GDH) to regenerate NADPH from NADP+. researchgate.net This approach allows for the one-step production of D-amino acids with high yields and excellent optical purity. frontiersin.org
| Enzyme System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Engineered D-amino acid dehydrogenase (D-AADH) | 4-Br-phenylpyruvic acid | D-4-Br-phenylalanine | Demonstrated the direct conversion of the keto acid to the corresponding D-amino acid. The product was subsequently used in chemoenzymatic cascades. | nih.gov |
| Thermostable D-AADH created from meso-diaminopimelate dehydrogenase (meso-DAPDH) | Various 2-oxo acids | Various D-amino acids | The engineered enzyme showed high stability and catalytic activity, enabling synthesis with high yields and optical purity (>99%). | frontiersin.orgnih.gov |
| Multi-enzymatic system (AncLAAO-N4, DAADH, GDH, Catalase) | L-amino acids | D-amino acids | An enzymatic cascade for stereoinversion where the keto acid intermediate is reductively aminated to the D-amino acid. Achieved >99% e.e. | researchgate.net |
Stereoinversion, or deracemization, provides another route to convert a racemic mixture or an undesired enantiomer into the desired one. A biocatalytic cascade can be designed to convert L-phenylalanine derivatives into their D-counterparts. researchgate.net One such system involves a two-step, one-pot process:
Oxidation: An L-amino acid oxidase (L-AAO) or deaminase enantioselectively oxidizes the L-enantiomer (e.g., L-4-bromophenylalanine) to the intermediate α-keto acid (4-bromophenylpyruvic acid).
Reductive Amination: A D-amino acid dehydrogenase (D-AADH) then stereoselectively reduces the keto acid to the final D-amino acid product (this compound). researchgate.netresearchgate.net
Alternatively, a process has been developed for the stereoinversion of D-p-bromophenylalanine to its L-enantiomer using a D-amino acid transaminase and a phenylalanine dehydrogenase. rsc.org This demonstrates the feasibility of using transaminases in stereoinversion cascades, which could be engineered to favor the production of the D-enantiomer from the L-form. These cascade reactions represent an efficient way to achieve 100% theoretical conversion of a less valuable enantiomer into a more valuable one. nih.gov
The natural repertoire of enzymes with high activity and stability for non-natural substrates like 4-bromophenylalanine is limited. Directed evolution and protein engineering are powerful tools to overcome these limitations. rcsb.orgwikipedia.org These techniques involve introducing mutations into an enzyme's genetic code to create variants with improved or novel properties, such as enhanced catalytic activity, altered substrate specificity, or increased stability. nih.govresearchgate.net
For D-phenylalanine synthesis, protein engineering has been instrumental in creating useful D-amino acid dehydrogenases (D-AADHs) from other enzymes, as efficient, naturally occurring D-AADHs are rare. frontiersin.orgnih.gov For instance, a highly active and stable D-AADH was created from meso-diaminopimelate dehydrogenase (meso-DAPDH) through rational design and random mutagenesis. frontiersin.orgnih.gov Researchers introduced point mutations that altered the enzyme's active site, expanding its substrate specificity to accept a broad range of 2-oxo acids, including phenylpyruvic acid derivatives, to produce the corresponding D-amino acids. nih.gov The process of directed evolution typically involves iterative rounds of mutagenesis, screening or selection for the desired function, and amplification of the improved variants. rcsb.org This approach has successfully generated biocatalysts tailored for the industrial production of enantiopure D-amino acids.
Synthetic Methodologies and Chemical Derivatization of this compound
The synthesis of enantiomerically pure non-proteinogenic amino acids, such as this compound, is of significant interest for pharmaceutical and biochemical research. chemimpex.comnih.gov This compound serves as a crucial building block in the development of novel drugs, particularly for neurological disorders, and is used in peptide synthesis to enhance stability and bioactivity. bloomtechz.comchemimpex.com Both enzymatic and classical chemical methods have been developed to produce this valuable compound, each offering distinct advantages in terms of stereoselectivity, yield, and scalability.
2 Enzymatic Synthesis Routes
Biocatalytic methods are prized for their high stereoselectivity and operation under mild conditions. polimi.it Various enzyme classes have been engineered and optimized for the asymmetric synthesis of D-phenylalanine derivatives. nih.govacs.org
D-Amino Acid Dehydrogenases (D-AADHs) are enzymes that catalyze the stereoselective reductive amination of α-keto acids to the corresponding D-amino acids, utilizing a nicotinamide (B372718) cofactor like NADPH. nih.gov Through protein engineering, the substrate specificity of these enzymes has been expanded to accommodate a variety of precursors for non-natural D-amino acids. nih.govfrontiersin.org
A notable application is the direct synthesis of this compound from its corresponding keto acid, 4-bromophenylpyruvic acid. In a one-pot chemoenzymatic process, a D-AADH was employed for the reductive amination step. This enzymatic conversion was highly efficient, achieving complete conversion of the starting material to this compound with an excellent enantiomeric excess (ee) of over 99%. taylorandfrancis.com The process often incorporates a cofactor regeneration system, such as using glucose dehydrogenase/glucose, to ensure the continuous supply of NADPH. taylorandfrancis.com This high stereoselectivity is crucial as it eliminates the need for subsequent chiral resolution steps. taylorandfrancis.com
Table 1: D-AADH Synthesis of this compound
| Precursor | Enzyme System | Product | Enantiomeric Excess (ee) | Reference |
|---|
D-Amino Acid Transaminases (DAATs) catalyze the reversible transfer of an amino group from a donor molecule to an α-keto acid, producing a D-amino acid. nih.govmdpi.com These enzymes have been engineered to enhance their activity and specificity towards non-native substrates, including precursors for various D-phenylalanine derivatives. polimi.it
The synthesis using DAATs is highly stereoselective, yielding D-amino acids with high optical purity. mdpi.com Research has demonstrated the production of a wide range of D-phenylalanine derivatives, including those with electron-withdrawing substituents like the bromo group at the para position. polimi.it Engineered DAATs from organisms such as Bacillus sp. YM-1 have been successfully used in biocatalytic cascades. polimi.it These systems can start from commercially available racemic mixtures or the L-amino acids and achieve high enantiomeric excesses, often between 90% and >99%. polimi.itmdpi.com For instance, the enantioselectivity of a transaminase from Aminobacterium colombiense was evaluated in the synthesis of D-phenylalanine, achieving an enantiomeric excess of 99.3%. mdpi.com
Phenylalanine Ammonia-Lyases (PALs) naturally catalyze the elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid. rsc.orgwikipedia.org However, the reverse reaction, the hydroamination of cinnamic acids, can be exploited for the synthesis of phenylalanine and its analogs. turner-biocatalysis.comuw.edu.pl This reaction is synthetically valuable as it is highly atom-economic and does not require expensive cofactors. turner-biocatalysis.comnih.gov
While PALs typically show high selectivity for the L-enantiomer, they can be integrated into multi-enzyme cascade processes to produce D-phenylalanine derivatives. A novel one-pot approach couples the PAL-catalyzed amination of a cinnamic acid derivative with a chemoenzymatic deracemization process. nih.gov This cascade involves the stereoselective oxidation of the L-amino acid intermediate and a non-selective reduction, which results in the accumulation of the desired D-enantiomer in high yield and excellent optical purity. nih.gov This method has been successfully applied to a range of cinnamic acids to produce optically pure D-phenylalanine derivatives. nih.gov
Enzymatic cascade reactions provide an elegant and efficient strategy for the synthesis of D-amino acids from their readily available L-counterparts or racemic mixtures. These multi-step, one-pot processes often employ an L-amino acid deaminase (LAAD) or an L-amino acid oxidase (LAAO) in the initial step. nih.gov These enzymes selectively convert the L-enantiomer into a prochiral α-keto acid intermediate. rsc.org
This intermediate can then be stereoselectively converted into the D-amino acid by a second enzyme. Common cascade partners for LAAD include:
D-Amino Acid Dehydrogenases (D-AADH): The α-keto acid is reductively aminated by a D-AADH to yield the D-amino acid with high optical purity. This stereoinversion process has been shown to achieve quantitative yields and enantiomeric excess greater than 99% for D-phenylalanine. rsc.org
D-Amino Acid Transaminases (D-ATA): An engineered D-selective transaminase converts the α-keto acid to the D-amino acid. This approach has been used to synthesize various D-phenylalanine derivatives with enantiomeric excesses ranging from 90% to >99%. polimi.it
These whole-cell or cell-free cascade systems are highly efficient, often obviating the need for cofactor regeneration systems or chemical reducing agents and simplifying downstream processing. polimi.itrsc.org
Table 2: Exemplary Cascade Systems for D-Phenylalanine Derivative Synthesis
| Initial Enzyme | Coupled Enzyme | Starting Material | Product | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| L-Amino Acid Deaminase (LAAD) | D-Amino Acid Dehydrogenase (D-AADH) | L-Phenylalanine | D-Phenylalanine | >99% | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUHKUIQHFMTH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62561-74-4 | |
| Record name | (R)-2-amino-3-(4-bromophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 4 Bromo D Phenylalanine
3 Classical Chemical Synthesis Routes and Chiral Resolution
Traditional organic synthesis provides robust methods for producing 4-Bromo-DL-phenylalanine, which must then be resolved to isolate the desired D-stereoisomer.
One common chemical synthesis route to produce 4-Bromo-D-phenylalanine begins with acetophenone (B1666503) as the raw material. bloomtechz.com The process involves a sequence of standard organic reactions, including bromination and amination, to construct the racemic amino acid backbone. The final step in this sequence is the chiral resolution of the resulting mixture to isolate the D-enantiomer. bloomtechz.com
Another fundamental and widely used method for preparing racemic α-amino acids is the Strecker synthesis. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This reaction typically starts with an aldehyde, ammonia (B1221849), and cyanide. wikipedia.org For the synthesis of 4-Bromo-DL-phenylalanine, the process would begin with 4-bromobenzaldehyde. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the racemic amino acid. masterorganicchemistry.comorganic-chemistry.org
Since most classical syntheses produce a racemic mixture (an equal mixture of D- and L-enantiomers), a resolution step is essential to obtain the optically pure this compound. chemimpex.com
Several techniques are employed for this purpose:
Crystallization of Diastereomeric Salts: This is a common method for chiral resolution. The racemic amino acid is reacted with a chiral resolving agent, such as an optically pure acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the desired salt is treated to remove the resolving agent, yielding the pure D-enantiomer. chemimpex.comguidechem.com
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes. For example, an enzyme like acylase can be used to selectively hydrolyze the N-acetyl derivative of L-4-bromophenylalanine from the N-acetyl-4-bromo-DL-phenylalanine mixture, leaving the N-acetyl-4-bromo-D-phenylalanine unreacted. The unreacted D-enantiomer can then be separated and deprotected.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. researchgate.net The different interactions of the D- and L-enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and isolation. daicelchiral.com
Classical Chemical Synthesis Routes and Chiral Resolution
Functional Group Introduction and Derivatization of this compound
The synthetic utility of this compound is significantly enhanced by the strategic manipulation of its functional groups. These modifications are crucial for its incorporation into larger molecules like peptides and for the introduction of novel functionalities. Key derivatization strategies include the protection of the α-amino group, esterification of the carboxylic acid, radiolabeling for imaging and therapeutic applications, and cross-coupling reactions to diversify the aryl side chain.
N-Protection Strategies (e.g., Boc, Fmoc)
In peptide synthesis, the protection of the α-amino group of amino acids is a fundamental step to ensure controlled, sequential amide bond formation. For this compound, the two most commonly employed amine-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). chemimpex.comchemimpex.com
The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. researchgate.netorganic-chemistry.org This protective group is characterized by its stability to a wide range of reagents but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net The stability of the Boc group makes it a valuable tool in synthetic strategies where other functional groups require manipulation under basic or nucleophilic conditions. chemimpex.com
Table 1: Comparison of Common N-Protecting Groups for this compound
| Protecting Group | Full Name | Reagent for Introduction | Deprotection Condition |
| Boc | tert-butyloxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA) |
| Fmoc | 9-fluorenylmethoxycarbonyl | Fmoc-chloride (Fmoc-Cl) | Base (e.g., Piperidine) |
Esterification for Peptide Coupling
Prior to its use as the C-terminal residue in solution-phase peptide synthesis or to prevent side reactions, the carboxylic acid group of N-protected this compound is often converted to an ester. This derivatization enhances solubility in organic solvents and activates the carboxyl group for subsequent coupling reactions. A common method for esterification involves reacting the N-protected amino acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an activating agent like thionyl chloride (SOCl₂) or by using acid catalysis. This process converts the carboxylic acid into its corresponding methyl or ethyl ester, which can then be readily coupled with the free amino group of another amino acid.
Radiochemical Labeling (e.g., Astatine-211)
The bromine atom on the phenyl ring of this compound serves as a convenient handle for the introduction of radiohalogens, particularly the alpha-emitting radionuclide Astatine-211 (²¹¹At). The resulting compound, 4-[²¹¹At]astato-D-phenylalanine, is of significant interest for targeted alpha therapy in cancer treatment due to the high energy and short path length of alpha particles. nih.govnih.gov
Several methods have been developed for this radiolabeling, primarily utilizing 4-bromo- or 4-iodo-L-phenylalanine as the precursor (the chemistry is directly applicable to the D-enantiomer).
Copper-Catalyzed Halogen Exchange: This was one of the first methods applied for the astatination of phenylalanine derivatives. nih.gov The reaction involves the nucleophilic substitution of the bromine or iodine atom with ²¹¹At⁻, catalyzed by Cu(I) ions. This method can provide good radiochemical yields, typically in the range of 65-85%. nih.gov
Electrophilic Destannylation/Desilylation: A widely used approach for radiohalogenation involves the electrophilic substitution of a metal or metalloid group on the aromatic ring. While stannyl (B1234572) precursors are common, they can be acid-sensitive, complicating the synthesis. rsc.org A more recent and convenient method employs an organosilyl precursor, such as 4-triethylsilyl-L-phenylalanine. rsc.org This precursor can be directly labeled with an oxidized form of ²¹¹At under mild conditions (e.g., 70°C for 10 minutes), achieving radiochemical yields of 64-75% and high radiochemical purity (>99%). nih.govrsc.org
Arylboron Precursors: A newer, high-yield method involves the substitution of a dihydroxyboryl group from a 4-borono-L-phenylalanine precursor. nih.govresearchgate.net This reaction proceeds in an aqueous medium at room temperature, using an oxidizing agent to generate the electrophilic astatine species, and results in exceptionally high radiochemical yields (up to 98%). nih.govresearchgate.net
Table 2: Methods for the Synthesis of 4-[²¹¹At]astato-phenylalanine
| Precursor | Method | Key Reagents | Radiochemical Yield (RCY) | Reference |
| 4-Bromo/Iodo-phenylalanine | Cu⁺-Catalyzed Halogen Exchange | Cu(I), ²¹¹At⁻ | 65-85% | nih.gov |
| 4-Triethylsilyl-phenylalanine | Electrophilic Desilylation | NCS, ²¹¹At⁺, 70°C | 64-75% | rsc.org |
| 4-Borono-phenylalanine | Dihydroxyboryl-Astatine Substitution | NBS or KI, ²¹¹At⁺, aq. | up to 98% | nih.govresearchgate.net |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation
The carbon-bromine bond in this compound is a versatile functional group for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly powerful for this purpose. mdpi.comrsc.org By reacting N-protected this compound (or its esters) with various aryl or heteroaryl boronic acids or esters, a wide array of biaryl and heteroaryl-aryl unnatural amino acids can be synthesized. unimi.it
A significant challenge in applying cross-coupling reactions to chiral α-amino acids is the risk of racemization at the stereogenic α-carbon. The basic conditions and elevated temperatures often required for these reactions can promote epimerization. Research has shown that the choice of ligand for the palladium catalyst is critical in suppressing this unwanted side reaction. Specifically, the use of the electron-rich, bulky phosphine (B1218219) ligand SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in combination with a palladium(II) acetate (B1210297) [Pd(OAc)₂] precatalyst has been found to effectively minimize racemization during the Suzuki-Miyaura coupling of α-amino acid derivatives. scilit.com
The ability to perform Suzuki-Miyaura cross-coupling on a phenylalanine residue opens up vast possibilities for peptide diversification. mdpi.com By incorporating this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS), the bromine atom becomes a reactive site for late-stage functionalization. unimi.it Following the peptide's assembly on the solid support, it can be subjected to Suzuki-Miyaura conditions, coupling it with a library of boronic acids. This strategy allows for the creation of numerous peptide analogues from a single precursor, each bearing a different aryl or heteroaryl group at the phenylalanine position. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, enabling the rapid exploration of how different aromatic side chains influence a peptide's biological activity, stability, or binding affinity. mdpi.com
Synthesis of Fluorescent Probes and Tags
The strategic placement of a bromine atom on the phenyl ring of this compound provides a versatile chemical handle for the synthesis of fluorescent probes and tags. This functionality allows for the attachment of various fluorophores through transition-metal-catalyzed cross-coupling reactions, transforming the non-fluorescent amino acid into a valuable tool for biological imaging and molecular tracking. The primary methodologies employed for this purpose are the Suzuki and Sonogashira coupling reactions, which form new carbon-carbon bonds, effectively conjugating a fluorescent moiety to the phenylalanine scaffold.
The Suzuki coupling reaction is a powerful method for generating biaryl compounds and has been adapted for the synthesis of fluorescent amino acids. In this approach, a protected form of this compound can be reacted with a boronic acid derivative of a known fluorophore. The reaction is catalyzed by a palladium complex in the presence of a base. This methodology has been successfully used to prepare fluorescent biphenyl-phenylalanine derivatives from protected iodophenylalanine, a chemically similar substrate. nih.gov The resulting terphenylalanine analogues exhibit useful fluorescent properties, making them suitable for incorporation into proteins to study protein dynamics and conformation through techniques like Fluorescence Resonance Energy Transfer (FRET). nih.gov
Another significant strategy for labeling with this compound is the Sonogashira coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.org This method allows for the direct attachment of fluorescent alkynes to the phenylalanine ring. The Sonogashira coupling is noted for its reliability and functional group tolerance, making it suitable for complex molecule synthesis. acs.orgscirp.org This reaction has been utilized in fluorescence tagging and biotinylation of amino acids within peptides. acs.org A key advantage of this approach is the ability to introduce a rigid alkyne linker, which can influence the photophysical properties of the resulting fluorescent amino acid.
The selection of the coupling partner—either a fluorescent boronic acid for Suzuki coupling or a fluorescent alkyne for Sonogashira coupling—determines the spectral properties and potential applications of the final fluorescent probe. These synthetic strategies enable the creation of a diverse library of fluorescently labeled D-phenylalanine derivatives, each with unique photophysical characteristics.
Table 1: Synthetic Methodologies for Fluorescent Probes from Halogenated Phenylalanine
| Reaction Type | Substrate | Coupling Partner Example | Catalyst System | Resulting Fluorescent Moiety |
| Suzuki Coupling | Protected 4-Iodo-phenylalanine | Biphenyl (B1667301) boronic acids | Palladium catalyst | Terphenylalanine |
| Sonogashira Coupling | Aryl Halide | Fluorescent Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst | Aryl-alkyne Conjugate |
Advanced Spectroscopic and Computational Analyses of 4 Bromo D Phenylalanine and Its Derivatives
Vibrational Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of 4-Bromo-D-phenylalanine is characterized by absorption bands corresponding to its key functional groups.
Key vibrational modes for phenylalanine and its derivatives include the asymmetric and symmetric stretching of the carboxylate group (-COO-), typically observed in the 1550-1610 cm⁻¹ and 1300-1450 cm⁻¹ regions, respectively. researchgate.netresearchgate.net The bending and stretching vibrations of the protonated amino group (-NH3+) also give rise to characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching modes within the phenyl ring appear in the 1400-1600 cm⁻¹ range. The presence of the bromine atom introduces a C-Br stretching vibration, which is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region for bromoanilines. nist.gov Spectral differences between enantiopure (D- or L-) and racemic (DL-) forms of amino acids can be subtle but are sometimes observable due to differences in crystal packing. nih.gov
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Note: The data presented are typical values for para-substituted phenylalanines and related brominated aromatic compounds.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| > 3000 | Aromatic C-H Stretch |
| ~3000-2800 | Aliphatic C-H Stretch |
| ~1610-1580 | Asymmetric -COO⁻ Stretch / Ring C=C Stretch |
| ~1550 | N-H Bend |
| ~1450-1400 | Symmetric -COO⁻ Stretch |
| ~1100-1000 | Ring Breathing Modes |
| ~650-500 | C-Br Stretch |
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman active. For this compound, the vibrations of the aromatic ring are particularly strong in the Raman spectrum.
Prominent bands in the FT-Raman spectrum of phenylalanine derivatives include the phenyl ring breathing mode, which is very intense and typically found near 1002 cm⁻¹, and other ring stretching modes around 1600 cm⁻¹. researchgate.net The C-Br stretch, while also IR active, can be observed in the Raman spectrum as well. Studies on peptides containing alternating D- and L-phenylalanine residues have utilized Raman spectroscopy to assign structures in both crystalline and solution states. nih.gov The use of unnatural amino acids as Raman probes, such as 4-cyanophenylalanine, highlights the utility of this technique in studying protein structure and function with minimal perturbation. nih.gov
Table 2: Characteristic FT-Raman Shifts for this compound Note: The data are based on characteristic values for phenylalanine and its derivatives. researchgate.net
| Raman Shift (cm⁻¹) | Vibrational Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~1605 | Ring C=C Stretch |
| ~1210 | C-H Bend |
| ~1032 | Ring C-H in-plane Bend |
| ~1002 | Ring Breathing Mode (Trigonal) |
| ~830 | Ring Breathing Mode |
| ~620 | Ring Deformation |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
The electronic properties of this compound have been elucidated through a combination of experimental Ultraviolet-Visible (UV-Vis) spectroscopy and theoretical calculations. These analyses provide insights into the electronic transitions and molecular orbital characteristics of the compound.
The UV-Vis spectrum of p-Bromo-dl-phenylalanine, analyzed in an ethanol solvent, reveals a significant absorption peak. Experimental analysis identified a maximum absorption wavelength (λmax) at 265 nm. This observation is closely corroborated by theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT), which predicted a λmax of 260 nm. This strong correlation between the experimental and computed data validates the computational approach used for analyzing the electronic properties of the molecule. The absorption is attributed to a π → π* electronic transition, characteristic of the aromatic phenyl ring within the molecule.
Table 1: Experimental and Theoretical UV-Vis Absorption Data for p-Bromo-dl-phenylalanine
| Analysis Method | Solvent | λmax (nm) | Electronic Transition |
|---|---|---|---|
| Experimental | Ethanol | 265 | π → π |
| Theoretical (TD-DFT) | Ethanol | 260 | π → π |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. For p-Bromo-dl-phenylalanine, these orbitals were analyzed using Density Functional Theory (DFT) with the B3LYP/6–311++G(d,p) basis set.
The HOMO, which acts as an electron donor, is primarily localized on the bromine atom. In contrast, the LUMO, an electron acceptor, is distributed over the phenyl ring. This distribution indicates that the bromine atom is the principal site for electrophilic attack.
The energies of these orbitals were calculated to be:
E(HOMO): -6.31 eV
E(LUMO): -0.21 eV
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. The HOMO-LUMO energy gap for p-Bromo-dl-phenylalanine was determined to be 6.10 eV . This value provides a measure of the energy required for the lowest electronic excitation within the molecule.
Table 2: Frontier Molecular Orbital Energies for p-Bromo-dl-phenylalanine
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.31 |
| LUMO | -0.21 |
| Energy Gap (ΔE) | 6.10 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. For p-Bromo-dl-phenylalanine, TD-DFT calculations were performed to simulate the UV-Vis spectrum, providing detailed information on electronic transitions. The calculations, performed with ethanol as the solvent, predicted an absorption maximum at 260.19 nm, which corresponds to an excitation energy of 4.76 eV. This transition is characterized by an oscillator strength (f) of 0.072. The primary contribution to this electronic transition is the excitation from the HOMO to the LUMO, confirming its π → π* nature. The strong agreement between the theoretically calculated spectrum and the experimental data underscores the utility of TD-DFT in accurately modeling the electronic behavior of such molecules.
Table 3: TD-DFT Calculated Electronic Transition for p-Bromo-dl-phenylalanine
| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 260.19 | 4.76 | 0.072 | HOMO → LUMO |
X-ray Diffraction (XRD) for Structural Elucidation
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. While a full crystal structure analysis for this compound is not detailed here, the utility of XRD data is paramount in validating computational models. The geometric parameters obtained from XRD studies serve as a benchmark for theoretical calculations. For p-Bromo-dl-phenylalanine, the computationally derived geometrical parameters have been compared with experimental XRD data, showing only minor deviations. These slight differences are often attributed to the fact that theoretical calculations typically model the molecule in an isolated gaseous state, whereas XRD captures its conformation in the solid, crystalline phase where intermolecular forces are at play. The comparison confirms that the computed structure is a reliable representation of the molecule's actual geometry.
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular structure and properties of this compound.
The molecular geometry of p-Bromo-dl-phenylalanine was optimized using DFT calculations with the B3LYP functional and the 6–311++G(d,p) basis set. This process determines the lowest energy conformation of the molecule. The resulting optimized structural parameters, including bond lengths and bond angles, provide a detailed picture of the molecular architecture.
The calculations show excellent agreement with available experimental data, confirming the accuracy of the theoretical model. For instance, the C-Br bond length was calculated to be 1.910 Å. Within the phenyl ring, the C-C bond lengths vary slightly, ranging from 1.386 Å to 1.399 Å, reflecting the influence of the substituents. The bond angles within the phenyl ring are all close to the ideal 120° for an sp2-hybridized carbon framework, with minor deviations due to the attached functional groups. The agreement between the calculated parameters and experimental XRD data validates the optimized geometry as an accurate representation of the molecule.
Table 4: Selected Optimized Geometrical Parameters for p-Bromo-dl-phenylalanine (DFT B3LYP/6–311++G(d,p))
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| C1-C2 | 1.398 | C2-C1-C6 | 118.8 |
| C1-C6 | 1.390 | C1-C2-C3 | 120.7 |
| C2-C3 | 1.386 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.399 | C3-C4-C5 | 119.8 |
| C4-C5 | 1.388 | C4-C5-C6 | 120.6 |
| C5-C6 | 1.393 | C5-C6-C1 | 120.3 |
| C4-Br13 | 1.910 | C3-C4-Br13 | 119.9 |
| C7-C1 | 1.516 | C5-C4-Br13 | 120.3 |
| C8-C7 | 1.539 | C1-C7-C8 | 112.9 |
| C8-N11 | 1.462 | C7-C8-N11 | 109.8 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. It provides a localized, Lewis-like description of the molecular wavefunction, allowing for the quantification of interactions between filled "donor" orbitals and empty "acceptor" orbitals. This analysis is particularly insightful for understanding the electronic structure of this compound.
The primary interactions involve the delocalization of electron density from lone pairs of the heteroatoms (oxygen, nitrogen, and bromine) into the antibonding orbitals (σ* or π*) of the neighboring bonds. The stability derived from these interactions is evaluated using second-order perturbation theory, where the stabilization energy E(2) is proportional to the extent of the donor-acceptor interaction.
Key NBO findings include:
Intramolecular Charge Transfer (ICT): The delocalization of electron density from the amino group (-NH2), the carboxylic group (-COOH), and the bromine atom to the phenyl ring is a key feature.
Donor-Acceptor Interactions: The most significant interactions are typically π-π* and n-π* transitions. For instance, the interaction between the lone pair of the nitrogen atom and the π* orbitals of the phenyl ring (n → π*) contributes to the delocalization of charge.
Hybridization: NBO analysis confirms the hybridization of the atoms, such as the sp2 hybridization of the aromatic carbons and the sp3 hybridization of the alpha-carbon in the alanine side chain.
A representative summary of the key second-order perturbation theory analyses for this compound is presented in the table below. The E(2) values quantify the stabilization energy arising from the delocalization of electrons between the specified donor and acceptor NBOs.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N₅ | π* (C₁-C₆) | 3.85 | n → π |
| LP (2) O₁₁ | σ (C₉-O₁₀) | 28.10 | n → σ |
| LP (3) Br₁₂ | π (C₃-C₄) | 1.50 | n → π |
| π (C₁-C₆) | π (C₂-C₃) | 20.45 | π → π |
| π (C₂-C₃) | π (C₄-C₅) | 22.60 | π → π* |
Note: The data in this table are illustrative and represent typical values for similar aromatic amino acids based on computational studies. Atom numbering is based on a standard representation of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.
The color scheme is standardized:
Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Green: Represents regions of neutral or near-zero potential.
Yellow/Orange: Represents intermediate levels of negative potential.
For this compound, the MEP map reveals distinct regions of reactivity. The most negative potential (red) is concentrated around the electronegative oxygen atoms of the carboxylic acid group, making this region the primary site for electrophilic interactions. researchgate.net A lesser negative potential (yellowish-green) is typically observed around the bromine atom due to its lone pairs of electrons.
Conversely, the most positive potential (blue) is located around the hydrogen atoms of the ammonium group (-NH3+) under physiological pH, and to a lesser extent, the hydrogen of the carboxylic acid group (-COOH) in its neutral state. These electropositive regions are the sites for nucleophilic attack. The aromatic ring exhibits a mixed potential, with the π-electron cloud creating a slightly negative potential above and below the plane of the ring, while the ring hydrogen atoms are slightly positive.
The MEP analysis provides crucial insights into the molecule's intermolecular interaction patterns, such as hydrogen bonding, and helps to rationalize its binding behavior in biological systems. researchgate.net
Global Reactivity Descriptor Analysis
Global reactivity descriptors, derived from Density Functional Theory (DFT), are quantitative measures used to predict the chemical reactivity and stability of a molecule as a whole. mdpi.com These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key global reactivity descriptors include:
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger energy gap and are less reactive.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and more reactive.
Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): Measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.tr
The calculated values of these descriptors for this compound provide a comprehensive profile of its reactivity. The presence of the electron-withdrawing bromine atom on the phenyl ring influences the energies of the frontier orbitals and, consequently, all the derived reactivity descriptors.
| Global Reactivity Descriptor | Symbol | Formula | Illustrative Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.85 |
| LUMO Energy | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.90 |
| Ionization Potential | I | -EHOMO | 6.85 |
| Electron Affinity | A | -ELUMO | 0.95 |
| Chemical Hardness | η | (I - A) / 2 | 2.95 |
| Chemical Softness | S | 1 / η | 0.34 |
| Electronegativity | χ | (I + A) / 2 | 3.90 |
| Chemical Potential | μ | -χ | -3.90 |
| Electrophilicity Index | ω | μ² / (2η) | 2.58 |
Note: The values in this table are representative examples for a brominated aromatic amino acid, calculated at the DFT/B3LYP level of theory, and serve for illustrative purposes.
Molecular Docking Simulations for Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov These simulations are crucial for understanding the potential biological activity of molecules like this compound by elucidating its binding mode and interactions within the active site of a target enzyme or receptor.
For derivatives of phenylalanine, common biological targets include enzymes like Phenylalanine Hydroxylase, Dipeptidyl Peptidase IV (DPP-IV), or various synthases and ligases. nih.gov In a typical docking simulation of this compound, the molecule is placed into the binding pocket of a target protein, and its conformational flexibility is explored to find the most energetically favorable binding pose.
The interactions stabilizing the ligand-receptor complex can be categorized as:
Hydrogen Bonds: The amino and carboxyl groups of this compound are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Aspartate, Glutamate, Serine) in the active site.
Hydrophobic Interactions: The phenyl ring interacts favorably with nonpolar residues such as Leucine, Isoleucine, and Valine.
Aromatic Interactions: π-π stacking or T-shaped interactions can occur between the phenyl ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor. nih.gov
Halogen Bonds: A key interaction for this molecule is the halogen bond. The bromine atom on the phenyl ring can act as a halogen bond donor, forming a favorable electrostatic interaction with an electron-rich atom, such as an oxygen atom from an aspartate or glutamate side chain or a backbone carbonyl group. nih.gov This specific interaction can significantly enhance binding affinity and selectivity. nih.gov
The results of a docking simulation are typically summarized by a binding energy or docking score, which estimates the binding affinity. A lower binding energy indicates a more stable complex. Analysis of the top-ranked poses reveals the specific amino acid residues involved in the binding and the types of interactions formed.
| Interaction Type | Ligand Group | Potential Interacting Residues in Receptor |
|---|---|---|
| Hydrogen Bond | Ammonium group (-NH₃⁺) | Aspartate, Glutamate |
| Hydrogen Bond | Carboxylate group (-COO⁻) | Arginine, Lysine, Serine |
| Hydrophobic/Van der Waals | Phenyl ring | Leucine, Valine, Alanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | Bromine atom | Aspartate (side-chain oxygen), Backbone Carbonyl Oxygen |
This detailed interaction profile is instrumental in structure-based drug design, providing a rationale for the molecule's activity and guiding the design of more potent and selective derivatives.
Applications in Protein and Peptide Engineering
Genetic Code Expansion and Site-Specific Incorporation of 4-Bromo-D-phenylalanine
Genetic code expansion allows for the ribosomal incorporation of amino acids beyond the canonical 20. This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode a non-canonical amino acid. This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous cellular components.
Engineered Pyrrolysyl-tRNA Synthetase (PylRS) systems have been successfully utilized for the site-specific incorporation of various phenylalanine analogs into proteins. While direct engineering of a PylRS for this compound has not been extensively documented, the plasticity of the PylRS active site suggests its potential for such adaptation. For the corresponding L-isomer, p-bromo-L-phenylalanine, evolved PylRS-tRNA pairs have demonstrated efficient incorporation in E. coli. nih.govnih.govnih.gov These engineered systems often involve mutations in the PylRS active site to accommodate the specific side chain of the desired amino acid.
The primary challenge for incorporating this compound lies in overcoming the inherent stereoselectivity of both the aminoacyl-tRNA synthetase and the ribosome, which strongly favor L-amino acids. oup.com Achieving efficient incorporation of a D-amino acid would likely require significant engineering of both the PylRS to accept the D-isomer and potentially the ribosomal machinery to facilitate its efficient addition to the growing polypeptide chain.
| Engineered System Component | Role in Incorporation | Key Considerations for this compound |
| Engineered PylRS | Recognizes and attaches this compound to the orthogonal tRNA. | Requires mutations to overcome L-stereoselectivity and accommodate the D-isomer. |
| Orthogonal tRNA (tRNAPyl) | Carries this compound to the ribosome. | Must be orthogonal to the host's synthetases. |
| Ribosome | Catalyzes peptide bond formation. | The peptidyl-transferase center inherently disfavors D-amino acids, potentially requiring ribosomal engineering for efficient incorporation. oup.com |
Escherichia coli is a widely used host for the production of recombinant proteins containing non-canonical amino acids. dtic.mil The expression system typically involves the co-transformation of E. coli with two plasmids: one carrying the gene for the engineered aminoacyl-tRNA synthetase and the orthogonal tRNA, and another containing the gene of interest with an in-frame amber (UAG) codon at the desired site of incorporation. frontiersin.org The expression is then carried out in a minimal medium supplemented with the non-canonical amino acid.
For the successful production of proteins containing this compound, optimization of expression conditions would be crucial. This includes factors such as the concentration of the amino acid in the growth medium, the induction conditions for protein expression, and the choice of E. coli strain. Strains engineered to have reduced UAG codon suppression by release factors can enhance the efficiency of non-canonical amino acid incorporation.
The introduction of a bromine atom at the para position of the phenylalanine ring can influence protein folding and stability through several mechanisms. Bromine is a large, hydrophobic atom that can introduce steric bulk and alter the local hydrophobic environment within a protein. These changes can impact the packing of the protein core and interactions with neighboring residues.
While specific studies on the impact of this compound are limited, research on the incorporation of D-amino acids in general has shown that such substitutions are often destabilizing to protein structures that have evolved to accommodate L-amino acids. nih.gov The introduction of a D-amino acid can disrupt the regular backbone geometry of secondary structures like α-helices and β-sheets. nih.govrsc.org The extent of this destabilization is context-dependent, relying on the specific location of the substitution and the surrounding protein environment. nih.gov
| Property | Effect of Bromine Substitution | Potential Impact on Protein |
| Size | Increases the van der Waals radius of the side chain. | Can create steric clashes and disrupt packing in the protein interior. |
| Hydrophobicity | Increases the hydrophobicity of the side chain. | May enhance hydrophobic interactions or lead to aggregation if exposed to solvent. |
| Chirality (D-isomer) | Alters the backbone dihedral angles. | Can disrupt secondary and tertiary structure, leading to destabilization. nih.gov |
Modulation of Protein Structure and Function
The unique properties of this compound make it a valuable tool for modulating protein structure and function, providing insights that are not attainable with canonical amino acids.
The site-specific incorporation of this compound allows for the creation of protein mutants with precise alterations. The introduction of a D-amino acid can impose significant conformational constraints on the polypeptide backbone, effectively "locking" it into a particular local conformation. nih.gov This can be a powerful strategy to probe the importance of backbone flexibility at a specific position for protein function.
By comparing the activity of the wild-type protein with that of the this compound mutant, researchers can gain insights into the role of local conformational dynamics in catalysis, substrate binding, and protein-protein interactions. The bulky and hydrophobic nature of the bromophenyl side chain can also be used to probe steric and hydrophobic contributions to these processes.
While not a direct spectroscopic probe itself, the structural perturbations induced by this compound can be studied using various biophysical techniques such as NMR spectroscopy and X-ray crystallography. These studies can reveal how the protein structure adapts to the presence of the D-amino acid and provide insights into the energetic landscape of protein folding and conformational change. The bromine atom can also serve as a heavy atom for phasing in X-ray crystallography, aiding in structure determination.
Elucidation of Protein-Protein and Protein-Ligand Interactions
The incorporation of this compound into peptides and proteins serves as a powerful tool for elucidating the intricacies of molecular interactions. The bromine atom, with its unique steric and electronic properties, acts as a subtle yet informative probe. Its presence on the phenyl ring can influence the local environment and provide a handle for various biophysical techniques. Researchers utilize brominated amino acids to gain insights into protein function and enzyme activity. chemimpex.com
One key application lies in X-ray crystallography. As a heavy atom, bromine can significantly aid in solving the phase problem, which is a critical step in determining the three-dimensional structure of protein-ligand or protein-protein complexes. The distinct scattering signal from the bromine atom helps to accurately locate the modified amino acid within the protein structure, thereby defining the orientation and proximity of interacting partners.
Furthermore, the introduction of a bromine atom alters the electronic nature of the phenylalanine side chain, modifying its cation-π and stacking interactions. Analyzing the functional consequences of substituting a standard phenylalanine with its brominated counterpart can reveal critical information about the nature of the binding forces. For instance, if a protein-protein interaction is weakened or strengthened by this substitution, it can indicate the importance of specific electronic or hydrophobic contributions at that interface. nih.gov These studies are crucial in medicinal chemistry for designing inhibitors and modulators for various biological pathways. chemimpex.com
| Technique | Role of this compound | Information Gained |
| X-ray Crystallography | Provides a heavy atom for phasing. | Precise location of the amino acid in a complex, defining binding interfaces. |
| Mutational Analysis | Alters local electronic and steric properties. | Elucidates the nature of binding forces (e.g., hydrophobic, cation-π). |
| Biophysical Binding Assays | Acts as a probe to assess changes in binding affinity. | Quantifies the contribution of a specific residue to the interaction energy. |
Design and Synthesis of Peptidomimetics and Constrained Peptides
This compound is a valuable building block in the synthesis of peptidomimetics and constrained peptides, which are designed to mimic or block the biological activity of natural peptides while offering improved stability and bioavailability. chemimpex.com Phenylalanine is often a key pharmacophore in peptidomimetics, especially when targeting hydrophobic binding sites on proteins. mdpi.org
The bromine atom on the phenyl ring serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of a wide array of functional groups to the peptide backbone, enabling the creation of diverse chemical libraries for drug discovery. For example, the bromine can be replaced with other aryl groups to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity. researchgate.netnih.gov
Moreover, the incorporation of D-amino acids like this compound and the creation of constrained analogues help to increase the peptide's resistance to proteolytic degradation by enzymes in biological systems. nih.gov Restricting the conformational freedom of a peptide can lock it into its bioactive conformation, leading to increased binding affinity and selectivity for its target receptor. imperial.ac.uk This approach is instrumental in developing new therapeutic agents. chemimpex.comnih.gov
Development of Protein-Based Probes for Biophysical and Biochemical Investigations
The unique chemical properties of this compound facilitate its use as a precursor for developing sophisticated protein-based probes. These probes are essential for studying protein dynamics, interactions, and cellular functions in real-time.
While this compound itself is not fluorescent, its true value lies in its capacity to be chemically converted into a fluorescent probe after its incorporation into a protein. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the site-specific attachment of various fluorophores to the protein.
For instance, a Suzuki coupling reaction can be used to attach a fluorescent biphenyl (B1667301) or other aromatic moiety to the 4-position of the phenylalanine ring. researchgate.netnih.gov This method enables the creation of proteins with minimally perturbing fluorescent labels, as the core structure of the amino acid is maintained. nih.gov These site-specifically labeled proteins are invaluable tools for fluorescence-based studies, such as Förster Resonance Energy Transfer (FRET), which can measure conformational changes and protein dynamics. nih.govnih.gov
| Labeling Strategy | Reaction Type | Advantage | Application Example |
| Post-translational Modification | Suzuki-Miyaura Cross-Coupling | Site-specific introduction of a wide range of fluorophores. | FRET studies to monitor protein conformational changes. nih.gov |
| Precursor Synthesis | Synthesis of fluorescent non-canonical amino acids | Creation of novel probes with unique photophysical properties. | Incorporation of fluorescent amino acids to study protein dynamics. nih.gov |
Mapping transient and weak protein-protein interactions is a significant challenge in biochemistry. nih.gov Photo-crosslinking, using genetically encoded photoreactive amino acids, has emerged as a powerful technique to trap these fleeting interactions. researchgate.net this compound can serve as a key intermediate for introducing photo-crosslinkable groups.
Through chemical synthesis, the bromo- group can be converted into a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine, prior to its incorporation into a peptide or protein. More commonly in cellular studies, a photoreactive unnatural amino acid like p-benzoyl-L-phenylalanine (pBpa) is incorporated directly. researchgate.net The synthetic utility of halogenated phenylalanines makes them relevant in the development of such probes. Upon activation with UV light, these groups form covalent bonds with nearby interacting molecules, permanently capturing the interaction complex. nih.govresearchgate.net The resulting cross-linked products can then be isolated and identified using techniques like mass spectrometry, providing a high-resolution snapshot of the protein interaction network at a specific residue. nih.gov This approach is highly effective for identifying site-selective non-covalent interactors that are often missed by conventional methods. nih.gov
Role in Mechanistic Enzymology and Biological Pathway Elucidation
Enzyme Inhibition Studies Utilizing 4-Bromo-D-phenylalanine Derivatives
The strategic modification of amino acids is a cornerstone of drug discovery and enzyme inhibition studies. Derivatives of phenylalanine, including halogenated versions, have been synthesized to act as inhibitors for various enzymes, particularly kinases. While studies may not exclusively use the D-isomer, the principles derived from phenylalanine-based inhibitors are broadly applicable.
One prominent area of research involves the development of covalent inhibitors that target specific amino acid residues within an enzyme's active site. For example, researchers have designed and synthesized a series of phenylalanine derivatives incorporating C-terminal cysteine-reactive electrophiles to target AKT kinase, a key enzyme in cellular signaling pathways. nih.gov These derivatives, including α-bromoacetamides, function as inactivators by forming a covalent bond with a cysteine residue near the substrate-binding site. nih.gov
The inhibitory potential of these compounds is highly dependent on the nature of the electrophilic "warhead" attached to the phenylalanine scaffold. A study evaluating various phenylalanine-based inactivators against AKT1 demonstrated a range of potencies. While simple alkyl halides were inactive, derivatives such as α-bromoacetamide and maleimides showed inhibitory activity in the low micromolar range. acs.org This highlights how the phenylalanine structure can be used as a scaffold to deliver a reactive moiety to an enzyme's active site. The substitution of a bromine atom on the phenyl ring itself can further modulate the compound's affinity and reactivity.
Table 1: Inhibition of AKT1 by Phenylalanine-Based Covalent Inactivators
This table is based on data for phenylalanine derivatives designed to act as covalent inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the AKT1 enzyme by 50%.
| Compound Type | Electrophilic Group | AKT1 IC50 (μM) |
|---|---|---|
| α-Bromoacetamide Derivative | α-Bromoacetamide | 24.66 |
| α-Iodoacetamide Derivative | α-Iodoacetamide | 16.13 |
| Maleimide Derivative | Maleimide | 4.48 |
| Boc-Phe-vinyl ketone | Vinyl ketone | 0.58 |
Data sourced from a study on phenylalanine-based inactivators of AKT kinase. acs.org
These studies underscore the utility of halogenated amino acid derivatives in designing potent and selective enzyme inhibitors. The this compound structure, in particular, offers a synthetically accessible starting point for creating such targeted therapeutic agents or research tools.
Mechanistic Probes for Enzyme Activity and Catalytic Mechanisms
The incorporation of a halogen atom, such as bromine, into a substrate analogue like this compound provides a powerful probe for dissecting enzyme mechanisms. The bromine atom can serve multiple functions: as a heavy atom for X-ray crystallography, as a reporter group that alters the electronic properties of the phenyl ring, or as a group that sterically influences binding and catalysis.
Bromine derivatives of amino acids have been shown to act as intermediates in certain enzymatic reactions. For instance, in peroxidase-catalyzed reactions, hypobromous acid can react with various amino acids, including phenylalanine, to form N-bromo derivatives. nih.gov These brominated intermediates can then participate in subsequent reactions, such as the formation of singlet oxygen. nih.gov This demonstrates how the presence of bromine can introduce novel reactivity within an enzyme's catalytic cycle, allowing researchers to trap intermediates or divert the reaction down a different path to understand the mechanism.
Furthermore, the introduction of a heavy atom like bromine is a well-established technique in protein crystallography. If this compound can bind to an enzyme's active site, either as a substrate or an inhibitor, its bromine atom can be used to solve the phase problem during structure determination. This allows for a high-resolution view of how the analogue is oriented within the active site, providing invaluable information about the specific molecular interactions that govern substrate recognition and catalysis. The distinct physico-chemical properties of halogens make them a powerful tool for studying the mechanisms and dynamics of enzymatic processes. mdpi.com
Investigating Substrate Specificity and Enzyme Recognition
This compound and structurally similar compounds are excellent tools for probing the substrate specificity of enzymes, particularly those that process amino acids. By systematically altering the structure of a natural substrate and observing the effect on enzyme activity, researchers can map the steric and electronic requirements of an enzyme's active site.
A study on a D-amino acid transaminase (DAAT) from the bacterium Blastococcus saxobsidens illustrates this principle effectively. This enzyme demonstrated an unusually broad substrate scope, showing activity towards various D-amino acids as well as primary aromatic (R)-amines. nih.gov The researchers tested a range of substrates to characterize the enzyme's specificity. Among the substrates tested was (R)-1-(4-bromophenyl)ethylamine, a compound structurally analogous to this compound. The ability of the enzyme to accept this brominated amine, alongside other aromatic amines, provided key insights into the architecture of its active site. nih.gov
The study suggested that the enzyme's expanded specificity is due to features like the flexibility of certain active site residues and the lack of bulky residues at the entrance to the active site, which facilitates the binding of substrates with different side chains, including those with halogen substitutions. nih.govnih.gov
Table 2: Kinetic Parameters of D-Amino Acid Transaminase from Blastococcus saxobsidens with Various Substrates
| Amino Donor Substrate | Amino Acceptor | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
|---|---|---|---|---|
| D-Alanine | α-Ketoglutarate | 10.0 | 0.8 | 12.5 |
| D-Glutamate | Phenylpyruvate | 1.8 | 0.14 | 12.9 |
| (R)-1-Phenylethylamine | α-Ketoglutarate | 0.051 | 1.7 | 0.03 |
| (R)-1-(4-Chlorophenyl)ethylamine | α-Ketoglutarate | 0.024 | 2.1 | 0.011 |
Data adapted from studies on D-Amino Acid Transaminases. nih.gov
The data show that while the enzyme has a much higher efficiency with canonical D-amino acid substrates like D-alanine and D-glutamate, it can still process bulky, halogenated aromatic amines. Such studies using analogues like this compound are crucial for understanding the principles of enzyme recognition and for engineering biocatalysts with novel specificities. nih.gov
Elucidation of Metabolic Processes through Phenylalanine Analogues
Amino acid analogues have long been used to trace and understand metabolic pathways. By introducing an analogue that can be distinguished from the natural compound, scientists can follow its uptake, incorporation into proteins, and conversion into other metabolites. nih.gov Phenylalanine, as an essential amino acid, is at the center of numerous metabolic routes, including protein synthesis and the production of neurotransmitters and other critical molecules. metwarebio.commun.ca
The use of isotopically labeled phenylalanine (e.g., with deuterium (B1214612) or ¹³C) is a common method for studying phenylalanine kinetics and metabolism in vivo. nih.gov These tracers allow for the measurement of whole-body protein breakdown and the rate of conversion of phenylalanine to tyrosine. nih.gov While not an isotopic label, this compound can serve a similar purpose as a metabolic probe. The bromine atom provides a unique chemical handle that can be detected by various analytical techniques.
Introducing a halogenated analogue can also serve to perturb a metabolic pathway. The analogue might compete with the natural substrate for transport into the cell or for binding to a key enzyme in the pathway. For example, phenylalanine metabolism is primarily initiated by the enzyme phenylalanine hydroxylase, which converts L-phenylalanine to L-tyrosine. researchgate.net An analogue like this compound could potentially interact with this or other enzymes in the pathway, such as transaminases, leading to the formation of novel brominated metabolites. researchgate.net Identifying these metabolites can help to uncover previously unknown or alternative metabolic routes. nih.gov This approach provides a powerful method for dissecting the complex network of reactions that constitute phenylalanine metabolism and its intersection with other key cellular processes. metwarebio.com
Advanced Research Applications Beyond Biochemical Systems
Development of Analytical Methods for Chiral Separation and Quantification
The precise separation and quantification of amino acid enantiomers are critical in pharmaceutical development and metabolomics, as different enantiomers can exhibit varied biological activities. researchgate.netcsfarmacie.czresearchgate.net 4-Bromo-D-phenylalanine serves as an important compound in the advancement of chiral separation methodologies.
High-Performance Liquid Chromatography (HPLC) Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of chiral compounds. csfarmacie.czmdpi.com The direct separation of amino acid enantiomers, including halogenated analogues like 4-bromo-phenylalanine, is often achieved using chiral stationary phases (CSPs). researchgate.netsemanticscholar.orgsigmaaldrich.com These CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. semanticscholar.orgsigmaaldrich.com These phases are compatible with a range of mobile phases, making them versatile for separating polar and ionic compounds like amino acids. sigmaaldrich.com For instance, the separation of 4-Bromo-Phenylalanine enantiomers has been demonstrated using a CHIRALPAK ZWIX(+) column, a zwitterionic CSP, with a mobile phase consisting of a methanol (B129727)/acetonitrile mixture containing diethylamine (DEA) and formic acid (FA). hplc.eu The specific conditions affect the retention and resolution, as shown in the table below.
| Chiral Stationary Phase | Mobile Phase Composition | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|---|
| CHIRALPAK ZWIX(+) | MeOH/MeCN (0/100 v/v) with 25 mM DEA and 50 mM FA | 1.53 | 1.14 | 1.80 |
| CHIRALPAK ZWIX(+) | MeOH/MeCN (50/50 v/v) with 25 mM DEA and 50 mM FA | 3.29 | 1.18 | 2.10 |
Data adapted from Chiral Technologies Amino Acid Database. hplc.eu
Other CSPs used for separating phenylalanine enantiomers include those based on β-cyclodextrin and ristocetin, which achieve separation through different interaction mechanisms in either normal-phase or reversed-phase modes. semanticscholar.org The development of these methods is crucial for assessing the enantiomeric purity of chiral molecules intended for pharmaceutical use. tsijournals.com
Optimization of Derivatization and Separation Conditions for Amino Acid Analogues
To enhance detection and improve chromatographic separation, especially for UV detection, amino acids are often chemically modified through a process called derivatization. shimadzu.commdpi.com This process involves reacting the amino acid with a labeling reagent to produce a derivative that is more easily detected. actascientific.com Derivatization can be performed before the sample is injected into the HPLC column (pre-column) or after separation (post-column). shimadzu.comactascientific.com
Common pre-column derivatizing reagents include o-phthalaldehyde (OPA), phenyl isothiocyanate (PITC), dansyl chloride, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). shimadzu.comcreative-proteomics.com The choice of reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. mdpi.comoup.com
Key parameters that are optimized include:
pH of the reaction medium: The pH must be controlled, often in a basic range (pH 8.2-10.1), to ensure the amino group is deprotonated and reactive. oup.com
Reagent-to-analyte ratio: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion for all amino acids in the sample. oup.com
Reaction time and temperature: Reaction times can range from minutes to over half an hour, and some reactions may require heating to proceed efficiently. shimadzu.comcreative-proteomics.com
Mobile phase composition: For separating the resulting derivatives, reversed-phase chromatography is commonly used. shimadzu.com The mobile phase, often a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best resolution between the different amino acid derivatives. mdpi.comnih.gov
| Reagent | Abbreviation | Detection Method | Key Characteristics |
|---|---|---|---|
| o-Phthalaldehyde | OPA | Fluorescence / UV | Reacts quickly with primary amines at room temperature; requires a sulfhydryl reagent. oup.com |
| Phenyl isothiocyanate | PITC | UV | Reacts with primary and secondary amines; produces stable derivatives but requires complex sample preparation. shimadzu.comcreative-proteomics.com |
| Dansyl chloride | - | Fluorescence / UV | Simple derivatization procedure but the reaction can be slow. creative-proteomics.comnih.gov |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescence / UV | Reacts rapidly to yield highly stable derivatives. creative-proteomics.com |
Mass Spectrometry (MS) Integration in Metabolomics Studies
Mass spectrometry (MS) has become an indispensable tool in amino acid analysis due to its high selectivity and sensitivity. creative-proteomics.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the robust identification and quantification of amino acids and their metabolites in complex biological samples. creative-proteomics.com This is particularly relevant for metabolomics studies, which aim to measure the complete set of small-molecule metabolites in a biological system.
The analysis of halogenated amino acids, such as this compound, benefits greatly from MS-based methods. nih.govnih.gov For GC-MS analysis, amino acids must first be derivatized to make them volatile. creative-proteomics.com In LC-MS, derivatization is often used to improve chromatographic properties and ionization efficiency. creative-proteomics.com
In the context of metabolomics, LC-MS is frequently used to study metabolic pathways and identify biomarkers for diseases. For example, studies on phenylketonuria (PKU), a disorder of phenylalanine metabolism, have used metabolomics to identify altered levels of phenylalanine and its byproducts. nih.govnih.gov While these studies focus on phenylalanine itself, the same techniques can be applied to track the metabolic fate of analogues like this compound. The high resolution and mass accuracy of modern mass spectrometers, such as Orbitrap or TOF analyzers, allow for the confident identification of compounds based on their exact mass and fragmentation patterns. wiley-vch.de
Contributions to Advanced Materials Science
The incorporation of unnatural amino acids like this compound into peptides and polymers is a powerful strategy for creating novel biomaterials with tailored properties. chemimpex.com The bromine atom provides a unique functional handle and influences intermolecular interactions, leading to materials with enhanced or novel functionalities.
Incorporation into Polymer Matrices for Functional Materials
Amino acid derivatives can be used as monomers or functional components in the synthesis of advanced polymers. One area of application is in the creation of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with cavities that are specifically designed to bind a target molecule. nih.govresearchgate.net While research has focused on related compounds like 4-borono-L-phenylalanine, the principle involves using a template molecule (an amino acid derivative) during the polymerization process. nih.govresearchgate.net After polymerization, the template is removed, leaving behind a binding site that is complementary in shape and functionality. Such polymers could be designed for the selective recognition and separation of this compound.
Furthermore, polypeptides containing functionalized aromatic amino acids can exhibit unique material properties. For example, poly(4-amino-L-phenylalanine) has been shown to have good water solubility and the ability to form hydrogels. researchgate.net The incorporation of this compound into polypeptide chains could similarly be used to modulate properties like solubility, thermal stability, and self-assembly behavior, leading to the development of new hydrogels, films, or other functional biomaterials.
Self-Assembling Peptides for Nanostructure Fabrication
Molecular self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. bilkent.edu.trnih.govnih.gov Peptides are excellent building blocks for self-assembly, capable of forming a wide variety of nanostructures, including nanofibers, nanotubes, ribbons, and hydrogels. bilkent.edu.trnih.govwikipedia.orgacs.org
The aromatic side chain of phenylalanine plays a crucial role in driving the self-assembly of many peptides through hydrophobic and π-π stacking interactions. nih.govmdpi.com Introducing a bromine atom onto the phenyl ring, as in this compound, significantly alters these interactions. The bulky and hydrophobic nature of bromine can enhance the driving force for self-assembly and influence the packing of the peptide backbone, leading to different nanostructure morphologies. mdpi.com
These peptide-based nanostructures are highly attractive for biomedical applications, such as drug delivery and tissue engineering, due to their biocompatibility and chemical diversity. nih.govnih.govnih.gov For instance, self-assembling peptide nanofibers containing phenylalanine have been used to create scaffolds for the controlled release of aromatic drugs, leveraging π-π stacking to entrap the drug molecules. nih.govnih.gov The incorporation of this compound could be used to fine-tune these interactions, potentially leading to more stable drug carriers or scaffolds with enhanced mechanical properties.
Bio-Based Materials with Enhanced Properties (e.g., Mechanical, Optical)
The site-specific incorporation of non-natural amino acids like 4-bromophenylalanine into proteins is a powerful strategy for creating novel bio-based materials. The bromine atom on the phenyl ring serves as a photo-activatable handle. Upon exposure to UV light, the carbon-bromine bond can be cleaved, generating a highly reactive phenyl radical. This radical can then form covalent cross-links with nearby amino acid residues, effectively creating a network of inter- and intra-molecular bonds that can significantly enhance the material's properties.
This photo-cross-linking technique allows for precise spatial and temporal control over the material's solidification and strengthening. By engineering proteins to contain 4-bromophenylalanine at specific locations, researchers can design materials that are initially flexible or soluble and can be hardened or fixed into a desired shape upon UV irradiation. This process can dramatically improve mechanical characteristics such as tensile strength and stiffness (Young's modulus), as well as thermal stability.
Detailed research into analogous systems, such as the photo-cross-linking of tyrosine (an amino acid structurally similar to 4-bromophenylalanine) in silk fibroin, demonstrates the potential of this approach. In one study, applying a photo-cross-linking process to stretched silk fibers resulted in substantial improvements in their mechanical strength, particularly under wet conditions, which is often a point of failure for biomaterials.
Table 1: Enhancement of Mechanical Properties in Photo-Cross-linked Biopolymer Fibers (Illustrative data based on analogous tyrosine cross-linking studies)
| Property | Condition | Original Fiber | Photo-Cross-linked & Stretched Fiber | Percentage Increase |
| Break Stress (MPa) | Dry | 350 | 574 | 64% |
| Wet | 180 | 342 | 90% | |
| Young's Modulus (GPa) | Dry | 7.1 | 11.5 | 62% |
| Wet | 3.2 | 5.3 | 66% |
This interactive table showcases the significant improvements in break stress and Young's modulus when a photo-cross-linking method is applied to a protein-based fiber. Such enhancements are pursued by incorporating photo-reactive amino acids like 4-bromophenylalanine.
The optical properties of materials can also be modified through the incorporation of this compound. The dense, halogenated aromatic ring can alter the refractive index of the protein material, a critical factor in the development of bio-lenses, waveguides, and other biophotonic devices.
Research in Agrochemical Development
In the field of agrochemical research, there is a continuous effort to develop more effective and selective herbicides and pesticides that have minimal impact on non-target organisms and the environment. The strategy of using amino acid analogs as metabolic inhibitors is a promising approach.
Design of Selective Herbicides and Pesticides
This compound can be used as a building block for the synthesis of novel agrochemicals. The rationale behind this design is to create a molecule that mimics a natural amino acid but, upon being processed by a target enzyme, either blocks the active site or leads to the creation of a non-functional product. This "antimetabolite" approach can be highly selective.
Because the D-isoform of amino acids is less common in the primary metabolism of higher organisms, herbicides designed around this compound could exhibit selectivity towards weeds or pests whose metabolic pathways are more susceptible to inhibition by D-amino acid analogs. The bromine atom further enhances its utility, as halogenated compounds often exhibit increased biological activity and stability within the target organism. The design involves incorporating the this compound moiety into a larger molecule that may be tailored to improve uptake by the target plant or pest and enhance its binding affinity to the target enzyme.
Targeting Plant Enzymes and Metabolic Pathways
A primary target for herbicides is the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals. researchgate.netnih.govnih.gov This makes it an ideal target for selective herbicides. The widely used herbicide glyphosate, for instance, inhibits the EPSP synthase enzyme within this pathway. researchgate.net
Following the synthesis of phenylalanine, a key plant enzyme called Phenylalanine Ammonia-Lyase (PAL) catalyzes the first step in the phenylpropanoid pathway. frontiersin.orgfrontiersin.org This pathway produces a vast array of compounds essential for plant survival, including lignin for structural support, flavonoids for UV protection, and phytoalexins for defense. frontiersin.org Inhibiting PAL can therefore severely disrupt plant growth, development, and defense mechanisms.
Research has shown that analogs of phenylalanine can be potent inhibitors of PAL. For example, a brominated analog, 5-bromo-2-aminoindane-2-phosphonic acid, has been demonstrated to be a powerful inhibitor of PAL. nih.gov This provides strong evidence for the principle that a compound like this compound could be designed to act as a competitive or mixed inhibitor of PAL or other crucial enzymes in the aromatic amino acid metabolic network. By binding to the enzyme's active site, it would prevent the natural substrate, L-phenylalanine, from being converted into essential downstream products, ultimately leading to the targeted control of the plant.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Predictive Design
The convergence of artificial intelligence (AI) and machine learning (ML) with protein engineering is set to revolutionize the rational design of proteins and peptides incorporating 4-Bromo-D-phenylalanine. nih.govuchicago.edu These computational tools can analyze vast datasets from genomic and proteomic databases to uncover the principles governing protein structure and function. uchicago.edutechnologynetworks.com This knowledge can then be applied to predict the optimal positions for incorporating this compound to achieve desired functionalities.
Table 1: Impact of AI/ML on Predictive Design of Proteins with this compound
| Application Area | Specific AI/ML Contribution | Potential Outcome |
| Protein Engineering | Predicting optimal incorporation sites for this compound. | Enhanced protein stability, novel functionalities, and improved catalytic activity. |
| Drug Discovery | Designing peptides with specific binding affinities and therapeutic properties. | Development of more potent and selective drug candidates. |
| Biomaterial Science | Generating novel protein-based materials with tailored mechanical properties. | Creation of advanced biomaterials for tissue engineering and other applications. |
High-Throughput Screening for Novel Biocatalysts and Derivatization Strategies
The discovery of novel biocatalysts capable of synthesizing or modifying this compound is being accelerated by high-throughput screening (HTS) techniques. acs.orgnih.gov These methods allow for the rapid testing of large libraries of enzymes for their ability to perform specific chemical transformations. nih.gov For instance, HTS can be used to identify enzymes that can efficiently produce this compound or its derivatives, which are valuable building blocks in pharmaceutical synthesis. acs.orgguidechem.com
Droplet-based microfluidics is a powerful HTS platform that enables the screening of millions of enzyme variants in a short period. acs.orgnih.gov In this approach, individual cells or enzymes are encapsulated in microscopic droplets, each acting as a miniature reactor. nih.gov The enzymatic reaction occurs within the droplet, and the product can be detected using sensitive analytical techniques like mass spectrometry. acs.orgnih.gov This technology significantly increases the speed and efficiency of discovering new biocatalysts from natural sources or engineered enzyme libraries. nih.gov
Directed evolution, a process that mimics natural selection in the laboratory, can be coupled with HTS to create enzymes with improved properties for the synthesis and derivatization of this compound. acs.org By introducing random mutations into the gene of an enzyme and then screening for variants with enhanced activity or specificity, researchers can tailor biocatalysts for specific applications. acs.org
Furthermore, HTS can be employed to explore novel derivatization strategies for this compound. This involves screening for enzymes that can catalyze the attachment of different functional groups to the amino acid, thereby expanding its chemical diversity and potential applications. nih.gov
Table 2: High-Throughput Screening Technologies for this compound Research
| Technology | Principle | Application for this compound |
| Droplet Microfluidics | Encapsulation of single enzymes/cells in picoliter-volume droplets for parallel reactions. acs.orgnih.gov | Rapid screening of enzyme libraries for the synthesis and modification of this compound. acs.orgnih.gov |
| Fluorescence-Activated Cell Sorting (FACS) | Sorting of cells based on fluorescent signals, which can be linked to enzyme activity. nih.gov | High-throughput selection of cells expressing improved biocatalysts for this compound production. nih.gov |
| Mass Spectrometry-Based Screening | Direct detection of reaction products from enzymatic assays, enabling label-free screening. acs.org | Identification of novel enzymes and optimization of reaction conditions for derivatization. acs.org |
Exploration of New Bioorthogonal Chemistries for Functionalization
The bromine atom on the phenyl ring of this compound provides a unique chemical handle for bioorthogonal functionalization. chemimpex.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The development of new bioorthogonal chemistries will expand the toolkit for specifically labeling and manipulating proteins and peptides containing this unnatural amino acid.
While the Suzuki and Sonogashira cross-coupling reactions are established methods for modifying halogenated amino acids, researchers are exploring other bioorthogonal reactions that offer different kinetics, specificities, and compatibilities with biological systems. rsc.org These include various cycloaddition reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions, which are known for their high efficiency and selectivity. nih.gov
The goal is to develop a suite of mutually orthogonal reactions, allowing for the simultaneous and selective labeling of multiple biomolecules within the same biological system. dntb.gov.ua This would enable researchers to study complex biological processes with greater precision. For example, one could use different bioorthogonal reactions to attach distinct fluorescent probes to proteins containing this compound and other unnatural amino acids, allowing for multicolor imaging of protein-protein interactions.
The development of novel amino acids with functional groups amenable to a wider range of bioorthogonal reactions is an active area of research. rsc.org These efforts will provide more options for the site-specific modification of proteins, enabling the attachment of a diverse array of probes, drugs, and other functionalities. princeton.edu
Table 3: Emerging Bioorthogonal Reactions for Functionalizing this compound
| Reaction Type | Key Features | Potential Application |
| Palladium-Catalyzed Cross-Coupling | Versatile for C-C and C-N bond formation. | Attaching a wide range of functional groups for probing protein function. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly specific, and fast kinetics. nih.gov | Live-cell imaging and tracking of proteins containing this compound. nih.gov |
| Inverse-Electron-Demand Diels-Alder Reaction | Extremely fast reaction rates. nih.gov | Rapid labeling of biomolecules in complex biological environments. nih.gov |
| Photoclick Chemistry | Spatiotemporal control of the reaction using light. | Precise activation of probes or drugs at specific locations within a cell or tissue. |
Multi-Omics Approaches in Elucidating Biological Roles of Unnatural Amino Acids
To fully understand the biological consequences of incorporating this compound into proteins, researchers are turning to multi-omics approaches. thermofisher.com This strategy involves the integrated analysis of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of cellular processes. frontlinegenomics.comfrontlinegenomics.com
By combining these datasets, scientists can move beyond studying individual components and begin to understand the complex interplay between genes, proteins, and metabolites in response to the presence of an unnatural amino acid. cd-genomics.com For example, proteomics can be used to identify which proteins incorporate this compound and to quantify changes in the expression levels of other proteins. researchgate.net Transcriptomics can reveal how the cell alters its gene expression patterns in response to the unnatural amino acid. thermofisher.com Metabolomics can identify changes in the cellular metabolic profile, providing insights into how the cell's metabolism is affected. nih.gov
The integration of these multi-omics datasets can help to elucidate the detailed mechanism of action of drugs containing this compound and to identify potential off-target effects. nih.gov This systems-level understanding is crucial for the development of safe and effective therapeutics. Furthermore, multi-omics approaches can be used to uncover novel biological roles for proteins that have been engineered to contain this compound, potentially leading to new applications in biotechnology and synthetic biology. nih.gov
Table 4: Multi-Omics Strategies for Studying this compound
| Omics Field | Information Gained | Contribution to Understanding this compound |
| Genomics | Analysis of DNA to identify genetic variations. frontlinegenomics.com | Understanding the genetic basis of tolerance or sensitivity to this compound. frontlinegenomics.com |
| Transcriptomics | Measurement of gene expression levels (RNA). thermofisher.com | Revealing cellular pathways that are transcriptionally regulated in response to the unnatural amino acid. thermofisher.com |
| Proteomics | Large-scale study of proteins, including their expression, modifications, and interactions. researchgate.net | Identifying proteins that incorporate this compound and characterizing its impact on the proteome. researchgate.net |
| Metabolomics | Comprehensive analysis of small molecules (metabolites) in a biological system. nih.gov | Assessing the effects of this compound on cellular metabolism and identifying potential metabolic bottlenecks. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
